molecular formula C21H19N3O3 B6452441 4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640980-28-3

4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6452441
CAS No.: 2640980-28-3
M. Wt: 361.4 g/mol
InChI Key: VLHPEBDURHKUEG-UHFFFAOYSA-N
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Description

4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that features a naphthalene moiety, an azetidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Coupling Reaction: The naphthalen-1-yl acetyl intermediate is then coupled with the azetidine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyridine-2-carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The naphthalene moiety may intercalate with DNA, while the azetidine ring could interact with enzymes or receptors. The pyridine-2-carboxamide group may enhance binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

    Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide.

Uniqueness

4-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c22-21(26)19-11-16(8-9-23-19)27-17-12-24(13-17)20(25)10-15-6-3-5-14-4-1-2-7-18(14)15/h1-9,11,17H,10,12-13H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHPEBDURHKUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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